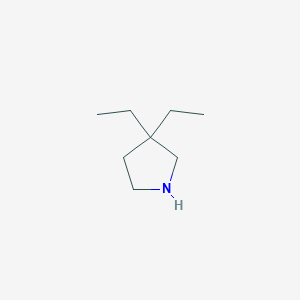

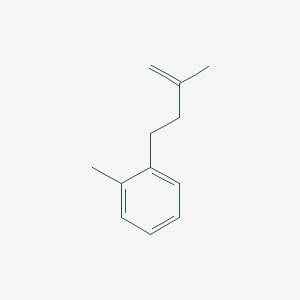

![molecular formula C16H24O6S B1319209 Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester CAS No. 84183-97-1](/img/structure/B1319209.png)

Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Role in Chemical Synthesis

Toluene-4-sulfonic acid and its derivatives play a significant role in chemical synthesis. For example, the transformation of alkyl esters into substituted furanones and furans when reacted in toluene highlights the versatility of toluene sulfonic acid derivatives in organic synthesis (Kulinkovich, Tishchenko, & Romashin, 1988). Similarly, the synthesis of esters like 4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(H)-one, catalyzed by p-toluene sulfonic acid, further illustrates the use of these compounds in facilitating specific chemical reactions (Jing Xiao-hui, 2005).

2. Application in Analytical Chemistry

A novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester, has been used for the sensitive determination of free fatty acids in biological samples, exemplifying its application in analytical chemistry (Dong, Liu, & Chen, 2018).

3. Synthesis of Hyperbranched Polymers

The synthesis of hyperbranched polymers, such as hydroxyl-terminated hyperbranched poly(amine-ester), using toluene sulfonic acid as a catalyst, shows the compound's relevance in polymer science (Wang Xuechuan, 2012).

4. Role in Esterification Processes

Toluene sulfonic acid derivatives are crucial in esterification processes, as seen in the synthesis of various esters such as ethyl salicylate, demonstrating its effectiveness as a catalyst in these reactions (Liang Min, 2003).

5. Utility in Surfactant Synthesis

Its role in the synthesis of surfactants is notable, particularly in the creation of poly(ethylene glycol)-octanol sulfosuccinates, highlighting its significance in the field of surface-active agents (Cai et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester are fatty acids . Fatty acids are essential structural elements of biological membranes and play important roles at trace levels in the regulation of a variety of physiological and biological functions .

Mode of Action

Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester acts as a fluorescent labeling reagent . It labels twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . This interaction results in the formation of derivatives that can be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving fatty acids . The downstream effects of these pathways are crucial for the regulation of a variety of physiological and biological functions .

Pharmacokinetics

The compound’s derivatives were found to be sufficiently stable for analysis by high-performance liquid chromatography

Result of Action

The result of the action of Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester is the successful labeling of fatty acids, allowing for their sensitive determination . This has been used to quantify free fatty acids in ginkgo nut and ginkgo leaf samples with satisfactory results .

Action Environment

The action of Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester is influenced by the presence of a K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design

Orientations Futures

Propriétés

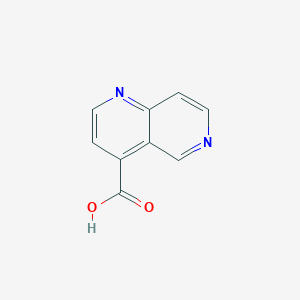

IUPAC Name |

2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6S/c1-3-8-19-9-10-20-11-12-21-13-14-22-23(17,18)16-6-4-15(2)5-7-16/h3-7H,1,8-14H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTZYXHODZUIPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)